[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate
Description
[4-[(E)-3-(4-Propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate is a synthetic organic compound characterized by a methanesulfonate ester group attached to a phenyl ring, which is further substituted with an (E)-configured propenoyl moiety linked to a 4-isopropylphenyl group. The compound’s structure suggests moderate lipophilicity due to the isopropyl group, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4S/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(12-10-17)23-24(3,21)22/h4-14H,1-3H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIUAUGEVHNLW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate typically involves multiple steps. One common method is the Friedel-Crafts acylation of 4-propan-2-ylphenyl with prop-2-enoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group, resulting in a more saturated compound.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific target and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate with structurally analogous compounds from the provided evidence:
Key Structural and Functional Differences
Core Backbone: The target compound features a propenoylphenyl core, distinct from the thiazolidine-2,4-dione (YPC-21440 MsOH) or benzodioxol () backbones. This difference impacts electronic properties and binding interactions. The isopropyl group in the target compound increases lipophilicity (predicted logP ≈ 3.5) compared to the polar benzodioxol (logP ≈ 2.8) or sulfamoyl groups (), which may enhance membrane permeability .
Methanesulfonate vs. Other Sulfur-Containing Groups :
- Methanesulfonate esters (target compound, YPC-21440 MsOH) are more hydrolytically stable than sulfamoyl or carboxylic acid derivatives (), favoring prolonged in vivo activity .
Biological Activity: YPC-21440 MsOH demonstrates nanomolar inhibition of Pim kinases, attributed to its imidazo[1,2-b]pyridazine core. The target compound’s propenoylphenyl scaffold may lack this specificity but could target other kinases or inflammatory pathways .
Biological Activity
The compound 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl methanesulfonate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl methanesulfonate can be represented as follows:
This compound features a methanesulfonate group, which enhances its solubility and reactivity, making it suitable for various biological applications.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest that 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl methanesulfonate exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are crucial for cellular responses to stress and inflammation.
Anti-inflammatory Effects
Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro. For instance, it was effective in lowering levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli. This suggests its potential use in conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl methanesulfonate was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to neutralize free radicals, which is crucial for protecting cells from oxidative damage.
Study 1: Anti-inflammatory Activity in Animal Models
A recent study investigated the anti-inflammatory effects of this compound using a rat model of paw edema induced by carrageenan. The results showed a marked reduction in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| Medium Dose | 50 |
| High Dose | 70 |
This study supports the potential therapeutic use of the compound in managing inflammatory conditions.
Study 2: Antioxidant Efficacy in Human Cell Lines
In another investigation, human fibroblast cell lines were treated with varying concentrations of the compound to assess its protective effects against oxidative stress induced by hydrogen peroxide. The findings revealed that higher concentrations significantly reduced cell death and increased cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 65 |
| 25 | 80 |
| 50 | 90 |
These results indicate that the compound not only protects against oxidative damage but also promotes cell survival under stress conditions .
Q & A
Q. What are the recommended synthetic routes for [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate, and how can purity be optimized?
The compound can be synthesized via a Claisen-Schmidt condensation between 4-propan-2-ylphenylacetophenone and a substituted benzaldehyde, followed by sulfonation. Key steps include:
- Reaction conditions : Use anhydrous ethanol as a solvent with catalytic NaOH (40–60°C, 6–8 hours) to form the chalcone intermediate .
- Sulfonation : React the chalcone with methanesulfonyl chloride in dichloromethane under nitrogen, with triethylamine as a base, to introduce the methanesulfonate group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor by TLC and HPLC .
Q. How should researchers characterize this compound’s structural and spectroscopic properties?
- NMR : Assign the (E)-configuration of the α,β-unsaturated ketone using NMR (δ 7.5–8.1 ppm for vinyl protons) and NMR (δ 190–200 ppm for the carbonyl) .
- FTIR : Confirm the sulfonate group via S=O stretching bands at 1170–1200 cm and 1350–1380 cm .
- Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Protective equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritancy from sulfonate intermediates.
- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Data collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Software tools : Refine using SHELXL for small-molecule crystallography. For twinned data, apply the HKLF5 format in SHELXTL to model twin laws .
- Disorder modeling : Split occupancy positions (e.g., propan-2-yl groups) using PART instructions and restrain geometric parameters (DFIX, SIMU) to stabilize refinement .
Q. What computational methods are suitable for studying its electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., tyrosine kinases), focusing on the sulfonate group’s hydrogen-bonding capacity .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .
Q. How can researchers address discrepancies in biological activity data (e.g., cytotoxicity vs. genotoxicity)?
- Assay design : Conduct parallel Ames tests (TA98/TA100 strains) and micronucleus assays (mouse bone marrow) to differentiate mutagenic vs. clastogenic effects .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC values, ensuring statistical significance (p < 0.05) via ANOVA .
- Mechanistic studies : Perform ROS detection (DCFH-DA probes) and comet assays to link oxidative stress to DNA damage .
Q. What strategies optimize its solubility and stability in formulation studies?
- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH stability : Conduct accelerated degradation studies (40°C/75% RH, 1–3 months) across pH 2–8. Monitor by HPLC for sulfonate ester hydrolysis .
- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) to prevent aggregation during storage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
